Cas no 2229408-55-1 ({1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol)

{1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol structure
2229408-55-1 structure
Product name:{1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol
CAS No:2229408-55-1
MF:C10H10F3NO
Molecular Weight:217.18771314621
CID:5965872
PubChem ID:165723027

{1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol 化学的及び物理的性質

名前と識別子

    • {1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol
    • 2229408-55-1
    • {1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanol
    • EN300-1963400
    • インチ: 1S/C10H10F3NO/c11-10(12,13)8-2-1-7(5-14-8)9(6-15)3-4-9/h1-2,5,15H,3-4,6H2
    • InChIKey: RWORTTZKDAQDHF-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(C=N1)C1(CO)CC1)(F)F

計算された属性

  • 精确分子量: 217.07144843g/mol
  • 同位素质量: 217.07144843g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.1Ų
  • XLogP3: 1.6

{1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1963400-5.0g
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanol
2229408-55-1
5g
$3935.0 2023-05-31
Enamine
EN300-1963400-10g
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanol
2229408-55-1
10g
$5837.0 2023-09-17
Enamine
EN300-1963400-0.5g
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanol
2229408-55-1
0.5g
$1302.0 2023-09-17
Enamine
EN300-1963400-0.1g
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanol
2229408-55-1
0.1g
$1195.0 2023-09-17
Enamine
EN300-1963400-0.05g
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanol
2229408-55-1
0.05g
$1140.0 2023-09-17
Enamine
EN300-1963400-10.0g
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanol
2229408-55-1
10g
$5837.0 2023-05-31
Enamine
EN300-1963400-5g
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanol
2229408-55-1
5g
$3935.0 2023-09-17
Enamine
EN300-1963400-1.0g
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanol
2229408-55-1
1g
$1357.0 2023-05-31
Enamine
EN300-1963400-0.25g
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanol
2229408-55-1
0.25g
$1249.0 2023-09-17
Enamine
EN300-1963400-2.5g
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanol
2229408-55-1
2.5g
$2660.0 2023-09-17

{1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol 関連文献

{1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanolに関する追加情報

Chemical Profile of {1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol (CAS No. 2229408-55-1)

{1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol (CAS No. 2229408-55-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, featuring a trifluoromethyl-substituted pyridine ring connected to a cyclopropyl moiety via a methanol side chain, exhibits a high degree of molecular complexity that makes it a promising candidate for various biochemical applications.

The structural framework of this molecule is characterized by the presence of a trifluoromethyl group, which is known for its ability to enhance metabolic stability and binding affinity in drug candidates. The pyridine core is a common pharmacophore in medicinal chemistry, often found in bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The integration of the cyclopropyl group into the molecular structure introduces rigidity, which can be crucial for optimizing interactions with biological receptors.

In recent years, there has been growing interest in the development of novel compounds that incorporate heterocyclic structures for their potential therapeutic benefits. The {1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol molecule represents an excellent example of such innovation. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, particularly in the quest for new treatments targeting neurological and inflammatory disorders.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of the methanol side chain provides a reactive site for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. This flexibility is highly valued in medicinal chemistry, where precise control over molecular structure is essential for achieving desired pharmacological outcomes.

Recent studies have highlighted the importance of fluorinated compounds in drug development due to their favorable pharmacokinetic profiles. The trifluoromethyl group in {1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol contributes to this advantage by improving lipophilicity and reducing metabolic degradation. These properties are particularly relevant in the design of small-molecule drugs that need to exhibit both efficacy and stability in vivo.

The cyclopropyl ring, while less common than other cyclic structures, offers distinct advantages in terms of spatial constraints and electronic distribution. This feature can be leveraged to enhance binding affinity or modulate metabolic pathways, making {1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol a compelling candidate for further investigation.

From a synthetic perspective, the preparation of {1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol involves multi-step organic reactions that showcase advanced techniques in medicinal chemistry. The synthesis typically requires careful control over reaction conditions to ensure high yield and purity. This process underscores the compound's complexity and highlights its significance as a building block for more sophisticated pharmaceuticals.

Current research is exploring the potential applications of this compound in various therapeutic areas. For instance, its structural motifs suggest utility in developing inhibitors targeting enzymes involved in inflammatory responses or neurotransmitter pathways. Preliminary computational studies have indicated that modifications to the {1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol scaffold could lead to novel compounds with enhanced activity against specific disease markers.

The integration of cutting-edge technologies such as computational chemistry and high-throughput screening has accelerated the discovery process for compounds like {1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol. These tools allow researchers to rapidly evaluate structural variations and predict biological activity, thereby streamlining the development pipeline from lead identification to clinical candidates.

In conclusion, {1-6-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanol (CAS No. 2229408-55-1) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological profile. Its unique combination of functional groups positions it as a valuable intermediate for drug discovery efforts aimed at addressing complex diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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